![molecular formula C13H8ClNO2 B3346768 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- CAS No. 123574-95-8](/img/structure/B3346768.png)
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Overview
Description
“1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-” is a chemical compound with the molecular formula C13H8ClNO . It is also known by other names such as 5-chloro-3-phenylbenzo c isoxazole, 5-chloro-3-phenylanthranil, and 3-phenyl-5-chloroanthranil . The compound has a molecular weight of 229.67 g/mol .
Synthesis Analysis
The synthesis of 2,1-benzisoxazoles (anthranils) can be achieved from nitroarenes and benzylic C–H acids in aprotic media promoted by a combination of strong bases and silylating agents . The reaction involves the formation of σH-adducts from carbanions of phenylacetonitriles, benzyl sulfones, and dialkyl benzylphosphonates adding nitroarenes at the ortho-position to the nitro group . Upon treatment with trialkylchlorosilane and additional base (t-BuOK or DBU), these adducts transform into 3-aryl-2,1-benzisoxazoles in moderate-to-good yields .Molecular Structure Analysis
The molecular structure of “1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-” can be represented by the SMILES notation:C1=CC=C (C=C1)C2=C3C=C (C=CC3=NO2)Cl
. Physical And Chemical Properties Analysis
The compound is a yellow crystalline powder . It has a melting point range of 115.3°C to 116.1°C .Safety and Hazards
The compound is classified as a hazard under the GHS system. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
properties
IUPAC Name |
5-chloro-3-phenyl-1,2-benzoxazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-9-12(7-11(10)16)17-15-13(9)8-4-2-1-3-5-8/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHUUYHFFNPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448909 | |
Record name | 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123574-95-8 | |
Record name | 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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